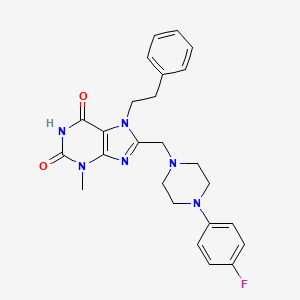

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

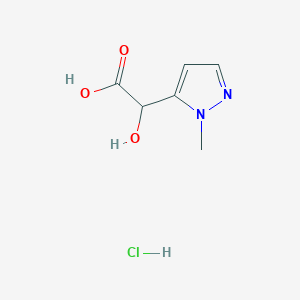

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.529. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Luminescent Properties and Electron Transfer

Research on piperazine substituted naphthalimide compounds, such as those reported by Gan et al. (2003), has shown significant interest in the luminescent properties and photo-induced electron transfer. These studies indicate the potential utility of similar compounds in developing fluorescent probes or materials for scientific applications, demonstrating how modifications in the molecular structure can influence photophysical behaviors, which could be relevant for the compound (Gan, Chen, Chang, & Tian, 2003).

Antagonistic Activity on Serotonin Receptors

Watanabe et al. (1992) investigated the synthesis and 5-HT2 antagonist activity of bicyclic triazolone and triazine dione derivatives with piperazine groups, showing the potential of such compounds in neurological research. This suggests that derivatives of the specific compound could be studied for their interactions with neurotransmitter receptors, offering insights into their potential therapeutic applications in treating disorders related to serotonin regulation (Watanabe et al., 1992).

Synthesis and Biological Evaluation

Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for serotonin receptor affinity and phosphodiesterase inhibitor activity, demonstrating the compound's potential in antidepressant and anxiolytic applications. This kind of research underlines the importance of structural modifications to enhance biological activity and selectivity, potentially guiding further studies on the specified compound (Zagórska et al., 2016).

Cardiovascular Activity

Research by Chłoń-Rzepa et al. (2004) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones explored their electrocardiographic, antiarrhythmic, and hypotensive activity. Studies like this highlight the exploration of piperazine derivatives in cardiovascular research, pointing to the potential research interest in the cardiovascular effects of similar compounds (Chłoń-Rzepa et al., 2004).

Herbicidal Applications

Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones via a new synthetic route and evaluated them for herbicidal activity. This indicates the potential application of structurally similar compounds in agricultural research, particularly in developing new herbicides with specific action mechanisms (Li et al., 2005).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 4-fluorophenylpiperazine with 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "4-fluorophenylpiperazine", "3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione" ], "Reaction": [ "Step 1: 4-fluorophenylpiperazine is reacted with formaldehyde in the presence of formic acid to form 4-(4-fluorophenyl)piperazin-1-yl)methanol.", "Step 2: The product from step 1 is then reacted with acetic anhydride in the presence of pyridine to form 4-(4-fluorophenyl)piperazin-1-yl)methyl acetate.", "Step 3: 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is then reacted with sodium hydride in the presence of dimethylformamide to form the corresponding sodium salt.", "Step 4: The product from step 2 is then reacted with the sodium salt from step 3 in the presence of a suitable solvent to form the desired product '8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione'." ] } | |

Número CAS |

847408-96-2 |

Fórmula molecular |

C25H27FN6O2 |

Peso molecular |

462.529 |

Nombre IUPAC |

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)21(27-23)17-30-13-15-31(16-14-30)20-9-7-19(26)8-10-20/h2-10H,11-17H2,1H3,(H,28,33,34) |

Clave InChI |

VJRVSUNPCHXJOY-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2842249.png)

![2-benzyl-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)

![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2842256.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2842260.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2842263.png)